molecular formula C₅H₁₆Cl₂N₂S₂ B122095 Bis(2-aminoethylthio)methane dihydrochloride CAS No. 22965-82-8

Bis(2-aminoethylthio)methane dihydrochloride

Cat. No. B122095
CAS RN: 22965-82-8
M. Wt: 239.2 g/mol
InChI Key: NPYCHXLTKFJAJL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of amines with other functional groups. For instance, the polymerization of bis[4-bis(2,3-epoxypropylamino)phenyl]methane occurs without an accelerator, leading to the formation of compounds containing the 3-hydroxy-1,2,3,4-tetrahydroquinoline moiety . Similarly, aryl bis(thiazole-2-imine)methanes are synthesized through N-C bond formation by condensation and nucleophilic addition reactions between 2-aminothiazoles and aromatic aldehydes . These methods could potentially be adapted for the synthesis of bis(2-aminoethylthio)methane dihydrochloride by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to bis(2-aminoethylthio)methane dihydrochloride can be complex. For example, the crystal structure of bis(4,5-diamino-1,2,4-triazol-3-yl)methane monohydrate is described as a two-dimensional ladder plane with extensive hydrogen bonding . This suggests that bis(2-aminoethylthio)methane dihydrochloride could also exhibit interesting structural features, such as hydrogen bonding, which could be elucidated through techniques like single-crystal X-ray diffraction.

Chemical Reactions Analysis

The chemical reactions of related compounds show a variety of behaviors. The polymerization of bis[4-bis(2,3-epoxypropylamino)phenyl]methane leads to different products depending on the presence of an accelerator, with or without ether formation . This indicates that bis(2-aminoethylthio)methane dihydrochloride might also undergo polymerization or other reactions that are sensitive to the reaction conditions and the presence of catalysts or accelerators.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to bis(2-aminoethylthio)methane dihydrochloride can be quite diverse. For instance, the thermal behavior of bis(4,5-diamino-1,2,4-triazol-3-yl)methane monohydrate was studied using DSC and TG/DTG methods, revealing information about its thermal stability . Such studies on bis(2-aminoethylthio)methane dihydrochloride could provide valuable data on its thermal behavior, detonation characteristics, and other physical properties.

Scientific Research Applications

  • Chemical Synthesis and Reactions

    • Bis(2-aminoethylthio)methane dihydrochloride is involved in various chemical reactions and syntheses. One study describes the preparation of bis(alkoxythiocarbonylthio)methanes, which are obtained through reactions with dichloromethane catalyzed by polyethylenglycol 1,500, further undergoing aminolysis to yield other compounds (Benavente, Díaz, & Vega, 1996).
    • Another research explores the chemoselective synthesis of aryl bis(thiazole-2-imine)methanes from 2-aminothiazoles and aldehydes, employing acetic acid as a catalyst under mild conditions (Abraham & Prakash, 2017).
  • Structural and Physical Properties Analysis

    • Studies have also focused on understanding the crystal structure and thermal properties of related compounds. For instance, research on bis(5-amino-1,2,4-triazol-4-ium-3-yl)methane dinitrate details its crystal structure and detonation characteristics, which are compared with similar compounds including bis(5-amino-1,2,4-triazol-4-ium-3-yl)methane dihydrochloride (Li et al., 2020).
  • Applications in Organic Chemistry

    • The compound is utilized in organic syntheses, such as the preparation of chiral bisoxazoline ligands, where specific reaction conditions and catalysts are employed to achieve the desired products (Hofstra, DeLano, & Reisman, 2020).
    • Research on bis(methylthio)(trimethylstannyl)methane highlights its use as a precursor in organic synthesis, specifically as an acyl anion equivalent with 1,4-addition selectivity (Blaszczak, 2001).
  • Coordination Chemistry and Complex Formation

    • The compound is also significant in the field of coordination chemistry, as evidenced by studies on bis(2-pyridylthio)(p-tolylthio)methyl zinc complexes. These studies not only detail the synthesis of these complexes but also explore their catalytic applications, such as in the hydrosilylation of CO2 (Sattler et al., 2020).

Safety And Hazards

When handling Bis(2-aminoethylthio)methane dihydrochloride, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-(2-azaniumylethylsulfanylmethylsulfanyl)ethylazanium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2S2.2ClH/c6-1-3-8-5-9-4-2-7;;/h1-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYCHXLTKFJAJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCSCC[NH3+])[NH3+].[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16Cl2N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-aminoethylthio)methane dihydrochloride

CAS RN

22965-82-8
Record name Ethylamine, 2,2'-(methylenedithio)bis-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022965828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BJ Sweetman, M Bellas, L Field - Journal of Medicinal Chemistry, 1969 - ACS Publications
Mercaptals, mercaptoles, an orthothioformate, and thiazolidines are described. They were formed by the re-action of 2-aminoethanethiol hydrochloride with carbonyl compounds, …
Number of citations: 22 pubs.acs.org

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